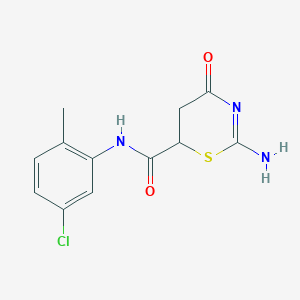![molecular formula C19H22N2O4S B3938091 ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate](/img/structure/B3938091.png)
ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate
Vue d'ensemble
Description
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate, commonly known as EMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EMI is a versatile compound that can be synthesized through various methods, each with its own advantages and limitations.
Mécanisme D'action
The mechanism of action of EMI is not fully understood. However, it is believed to work by inhibiting the activity of matrix metalloproteinases and inducing apoptosis in cancer cells. EMI has also been found to inhibit the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
EMI has been shown to have both biochemical and physiological effects. Biochemically, EMI has been found to inhibit the activity of matrix metalloproteinases and induce apoptosis in cancer cells. Physiologically, EMI has been found to inhibit the growth of various cancer cell lines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EMI has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized through various methods. Additionally, EMI has been extensively studied for its potential applications in medicinal chemistry. However, a limitation of EMI is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of EMI. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation. Another direction is to develop more efficient synthesis methods for EMI, which could increase its availability and reduce costs. Additionally, future studies could investigate the mechanism of action of EMI in more detail, which could lead to the development of more effective treatments for cancer and other diseases.
Applications De Recherche Scientifique
EMI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. EMI has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, EMI has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer progression and metastasis.
Propriétés
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfonyl-2-phenylimidazolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-13-14-21(18(20)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSPXRNZXJBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3938012.png)
![N~2~-(4-methoxyphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938021.png)
![N-(4-{2-[(cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3938043.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938048.png)
![methyl 2-({[6-tert-butyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B3938053.png)
![methyl 2-[({6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B3938056.png)

![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chlorobenzamide](/img/structure/B3938068.png)
![4-({4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938070.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3938077.png)
![N,N'-[(1,3-benzothiazol-2-ylamino)methylylidene]bis(4-methoxybenzamide)](/img/structure/B3938081.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3938089.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3938112.png)